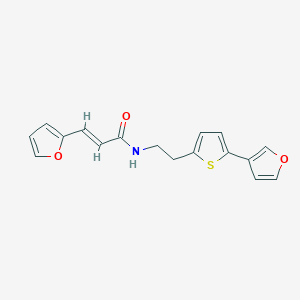

(E)-3-(furan-2-yl)-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)acrylamide

Description

(E)-3-(furan-2-yl)-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)acrylamide is a structurally complex acrylamide derivative featuring dual heterocyclic substituents: a furan-2-yl group conjugated to the acrylamide backbone and a thiophen-2-yl moiety substituted with a furan-3-yl ring. This compound belongs to a class of molecules designed to modulate biological targets such as nicotinic acetylcholine receptors (nAChRs) or enzymes like Sortase A in Staphylococcus aureus. Structural analogs highlighted in the literature (e.g., DM490, DM497, and Sortase A inhibitors) provide foundational insights into its likely physicochemical and biological properties .

Properties

IUPAC Name |

(E)-3-(furan-2-yl)-N-[2-[5-(furan-3-yl)thiophen-2-yl]ethyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO3S/c19-17(6-3-14-2-1-10-21-14)18-9-7-15-4-5-16(22-15)13-8-11-20-12-13/h1-6,8,10-12H,7,9H2,(H,18,19)/b6-3+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZWXLTKYBRLRLZ-ZZXKWVIFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C=CC(=O)NCCC2=CC=C(S2)C3=COC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)/C=C/C(=O)NCCC2=CC=C(S2)C3=COC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(furan-2-yl)-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)acrylamide typically involves the following steps:

Formation of the furan and thiophene intermediates: The furan and thiophene rings are synthesized separately through established methods such as the Paal-Knorr synthesis for furans and the Gewald reaction for thiophenes.

Coupling of intermediates: The furan and thiophene intermediates are then coupled using a suitable linker, often through a palladium-catalyzed cross-coupling reaction.

Acrylamide formation: The final step involves the formation of the acrylamide moiety through a reaction with acryloyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(furan-2-yl)-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)acrylamide can undergo various types of chemical reactions, including:

Oxidation: The furan and thiophene rings can be oxidized to form corresponding oxides.

Reduction: The acrylamide moiety can be reduced to form the corresponding amine.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan and thiophene rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds can be used under appropriate conditions.

Major Products Formed

Oxidation: Formation of furan and thiophene oxides.

Reduction: Formation of the corresponding amine.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

(E)-3-(furan-2-yl)-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)acrylamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.

Industry: Utilized in the production of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of (E)-3-(furan-2-yl)-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)acrylamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation or disrupt microbial cell membranes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally and functionally related acrylamide derivatives, emphasizing substituent effects on biological activity, receptor affinity, and physicochemical properties.

Structural and Functional Analogues

DM490 [(E)-3-(furan-2-yl)-N-methyl-N-(p-tolyl)acrylamide]

- Structure : Features a furan-2-yl group and a methyl-p-tolyl substituent.

- Activity: Acts as a negative modulator of α7 nAChRs, reducing the antinociceptive effects of DM497 in murine models. Its N-methyl group likely reduces hydrogen-bonding capacity, altering receptor interaction .

- Potency : IC₅₀ = 3.1 µM for α7 nAChR inhibition .

DM497 [(E)-3-(thiophen-2-yl)-N-(p-tolyl)acrylamide]

- Structure : Replaces furan-2-yl with thiophen-2-yl, enhancing electron density and lipophilicity.

- Activity: Positive allosteric modulator (PAM) of α7 nAChRs with antinociceptive effects. The thiophene moiety improves CaV2.2 channel inhibition (IC₅₀ = 0.9 µM) compared to furan-containing analogs .

- Potency : EC₅₀ = 1.2 µM for α7 nAChR potentiation .

Sortase A Inhibitors (e.g., Compound 27a)

- Structure: (E)-N-(3-Formyl-4-morpholinophenyl)-3-(furan-2-yl)acrylamide includes a morpholino-phenyl group.

- Activity: Inhibits S. aureus Sortase A, critical for bacterial adhesion. The morpholino group enhances solubility and target binding.

- Physicochemical Properties : Melting point = 218–219°C; characterized by distinct NMR profiles .

Fragment-Based Protease Inhibitors

- Example: (E)-2-Cyano-N-(3-phenylpropyl)-3-(5-(2-(trifluoromethyl)phenyl)furan-2-yl)acrylamide.

- Structure: Incorporates a cyano group and trifluoromethylphenyl substituent for enhanced protease (NS2B/NS3) binding.

- Properties : Higher molecular weight (424.42 g/mol) improves membrane permeability but may reduce solubility .

Key Comparative Insights

- Substituent Effects: Furan vs. Thiophene: Thiophene-containing compounds (e.g., DM497) exhibit higher electron density and lipophilicity, enhancing receptor binding and CaV2.2 channel inhibition compared to furan analogs . Polar Groups: Morpholino (in 27a) and cyano (in protease inhibitors) groups improve solubility and hydrogen-bonding interactions, critical for enzyme inhibition .

Biological Activity Trends :

- α7 nAChR modulation correlates with substituent electronics; electron-rich thiophene enhances agonist activity (DM497), while N-methylation (DM490) converts it into an antagonist .

- Dual heterocycles (furan-thiophene) in the target compound may synergize effects on multiple targets (e.g., nAChRs and ion channels), though experimental validation is needed.

- Physicochemical Properties: Melting points for morpholino-containing acrylamides (218–232°C) suggest high crystallinity, whereas the target compound’s ethyl-thiophene linker may lower its melting point . LogP values (estimated): DM497 (3.1) > Target Compound (~2.8) > DM490 (2.5), reflecting thiophene’s lipophilicity advantage .

Research Findings and Implications

- Knowledge Gaps: Direct data on its synthesis, receptor binding, and pharmacokinetics are absent; extrapolation from analogs is necessary.

- Future Directions :

Biological Activity

(E)-3-(furan-2-yl)-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)acrylamide is a compound of interest due to its potential biological activities, particularly in the context of neuropharmacology and anti-inflammatory effects. This article reviews the existing literature on its biological activity, focusing on mechanisms of action, therapeutic potential, and relevant case studies.

The compound has the following chemical characteristics:

- Molecular Formula : C17H15N1O3S2

- Molecular Weight : 343.4 g/mol

- CAS Number : 1798415-48-1

Research indicates that compounds with similar structures, particularly those containing furan and thiophene moieties, exhibit various biological activities. The proposed mechanisms include:

- Modulation of Nicotinic Receptors : Similar compounds have been shown to act as positive allosteric modulators of α7 nicotinic acetylcholine receptors, which are implicated in anxiety and cognitive functions .

- Anti-inflammatory Effects : Furan derivatives often display anti-inflammatory properties, potentially through inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation.

Neuropharmacological Effects

A study on a structurally related compound, 3-furan-2-yl-N-p-tolyl-acrylamide, demonstrated significant anxiolytic-like activity in animal models. This activity was mediated through α7 nicotinic receptors, suggesting that this compound may exhibit similar effects .

Table 1: Anxiolytic Activity Comparison

| Compound | Dosage (mg/kg) | Anxiolytic Effect | Mechanism |

|---|---|---|---|

| 3-Furan-2-yl-N-p-tolyl-acrylamide | 0.5 | Significant | α7 Nicotinic Modulation |

| This compound | TBD | Potentially similar | TBD |

Anti-inflammatory Activity

Furan derivatives have been noted for their ability to reduce inflammation. A related study indicated that furan-based compounds could inhibit the expression of inflammatory markers such as TNF-alpha and IL-6 in vitro . The exact mechanism for this compound remains to be elucidated but may involve similar pathways.

Case Studies and Research Findings

- Case Study on Anxiolytic Activity : In a controlled experiment, the anxiolytic effects of 3-furan derivatives were assessed using the elevated plus maze test. Results indicated significant reductions in anxiety-like behaviors at specific dosages, supporting the hypothesis that these compounds may aid in anxiety management .

- Inflammation Reduction Studies : In vitro studies on furan derivatives showed a marked decrease in cell viability when exposed to inflammatory stimuli. This suggests a protective effect against inflammatory damage, which may be relevant for conditions like arthritis or chronic inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.